2-Tert-butylpiperidine hydrochloride
Description
The Strategic Importance of Piperidine (B6355638) Scaffolds in Chemical Synthesis Research
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most significant structural motifs in the design of pharmaceuticals. nih.gov Its derivatives are integral components in more than twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids. nih.govresearchgate.net The prevalence of this scaffold has led to it being described as a "privileged" structure in medicinal chemistry, owing to its ability to bind to a variety of biological targets. researchgate.netthieme-connect.com
The strategic value of the piperidine scaffold lies in its three-dimensional structure, which allows for the precise spatial arrangement of functional groups. This is crucial for optimizing molecular interactions with complex biological systems like enzymes and receptors. news-medical.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profile of drug candidates. thieme-connect.com Consequently, the development of novel and efficient methods for synthesizing and functionalizing piperidine rings is an active and vital area of chemical research, aiming to accelerate the discovery of new therapeutic agents. nih.govnews-medical.net The utility of piperidine derivatives extends beyond pharmaceuticals into agrochemicals and their use as chemical intermediates for specialty chemicals. ijnrd.org
Conformational and Steric Influences of tert-Butyl Substituents on Cyclic Amine Systems
The chemical behavior of cyclic molecules like piperidine is heavily dictated by their three-dimensional shape, or conformation. Six-membered rings typically adopt a low-energy "chair" conformation to minimize angular and torsional strain. libretexts.org In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
The introduction of a bulky substituent, such as a tert-butyl group, has a profound impact on the ring's conformational equilibrium. Due to its significant steric bulk, a tert-butyl group strongly disfavors the axial position. libretexts.org An axial tert-butyl group would experience significant steric hindrance from the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), which is energetically unfavorable. libretexts.org Consequently, the conformation where the tert-butyl group occupies the equatorial position is overwhelmingly preferred, effectively "locking" the ring in that conformation. This makes the tert-butyl group a valuable tool in synthetic chemistry for controlling the stereochemical outcome of reactions. chemrxiv.orgnih.gov
The energy difference between the axial and equatorial conformations is significantly larger for a tert-butyl group compared to smaller substituents like a methyl group. libretexts.org This strong preference for the equatorial position generally dictates that in a disubstituted ring, the conformation that places the larger group equatorially will be the most stable. libretexts.org Recent research has shown that in highly specialized structures, such as those with an adjacent spirocyclopropane ring, this strong preference can be overcome, forcing the tert-butyl group into the axial position, highlighting the complexity and ongoing discovery in conformational analysis. rsc.org
Properties of 2-Tert-butylpiperidine (B3434035) hydrochloride
| Property | Value |
| IUPAC Name | 2-tert-butylpiperidine;hydrochloride nih.gov |
| CAS Number | 72939-25-4 nih.gov |
| Molecular Formula | C₉H₂₀ClN nih.gov |
| Molecular Weight | 177.71 g/mol nih.gov |
| Canonical SMILES | CC(C)(C)C1CCCCN1.Cl nih.gov |
| InChI Key | JSOVJQUFOWHYFK-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-tert-butylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-6-4-5-7-10-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOVJQUFOWHYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72939-25-4 | |
| Record name | Piperidine, 2-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72939-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-butylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Sophisticated Synthetic Methodologies for 2 Tert Butylpiperidine Hydrochloride
Enantioselective and Diastereoselective Synthesis
Achieving the desired three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like 2-tert-butylpiperidine (B3434035). Enantioselective and diastereoselective methods are paramount in producing specific stereoisomers, which can have vastly different biological and chemical properties.
Asymmetric Catalytic Approaches for Chiral Induction
Asymmetric catalysis is a powerful tool for introducing chirality into a molecule, leading to the preferential formation of one enantiomer over the other. nih.gov In the synthesis of chiral piperidines, various catalytic systems have been developed to achieve high enantioselectivity.
One notable approach involves the use of chiral transition metal complexes. For instance, copper-catalyzed asymmetric cyclizative aminoboration has been shown to be effective for synthesizing chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.govnih.gov This method utilizes a chiral ligand, such as (S, S)-Ph-BPE, in conjunction with a copper catalyst to control the stereochemical outcome of the cyclization. nih.govnih.gov The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.govnih.gov
Another strategy employs dual catalytic systems. For example, a combination of an indium triflate and a chiral imidazolidinone catalyst can facilitate the asymmetric addition of aldehydes to N-acyl quinoliniums, yielding optically active dihydroquinolines which can be further functionalized to tetrahydroquinolines.
Biocatalytic methods also offer a highly selective route to chiral piperidines. researchgate.net Transaminases can be used for the highly enantioselective synthesis of optically pure enamine or imine intermediates from achiral precursors. These intermediates can then undergo diastereoselective reduction, either through platinum(0)-catalyzed flow hydrogenation or enzymatic imine reduction, to yield piperidines with multiple stereocenters. researchgate.net
| Catalyst System | Chiral Ligand/Auxiliary | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [CuOTf]₂·PhH | (S, S)-Ph-BPE | Hydroxylamine ester | 2,3-cis-disubstituted piperidine (B6355638) | Excellent | nih.gov |
| Indium triflate | Chiral imidazolidinone | N-acyl quinolinium and aldehyde | Dihydroquinoline | Excellent | rsc.org |
| Transaminase | - | Diketoester | Enamine/Imine intermediate | >99% | researchgate.net |
Resolution Techniques for Enantiomeric Purity
Resolution is a classic yet effective method for separating a racemic mixture into its constituent enantiomers. libretexts.org This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physical properties, can be separated by techniques like crystallization or chromatography. libretexts.orgmdpi.comlibretexts.org
For racemic amines like 2-tert-butylpiperidine, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly used as resolving agents. libretexts.org The reaction forms diastereomeric salts, which can then be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Kinetic resolution is another powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. acs.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines can be achieved using a chiral lithium amide base, such as the one derived from (+)-sparteine. acs.org
Chromatographic methods employing a chiral stationary phase (CSP) are also widely used for the analytical and preparative separation of enantiomers. mdpi.comyoutube.com The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. mdpi.com
| Resolution Method | Resolving Agent/Catalyst | Principle | Application | Reference |
| Classical Resolution | Chiral acid (e.g., (+)-tartaric acid) | Formation and separation of diastereomeric salts | Separation of racemic amines | libretexts.org |
| Kinetic Resolution | Chiral lithium amide/(+)-sparteine | Differential reaction rates of enantiomers | Enrichment of one enantiomer of N-Boc-2-aryl-4-methylenepiperidines | acs.org |
| Chiral Chromatography | Chiral Stationary Phase (CSP) | Differential interaction with a chiral support | Analytical and preparative separation of enantiomers | mdpi.comyoutube.com |
Catalytic Hydrogenation Pathways for Piperidine Ring Formation
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of piperidine rings, typically through the reduction of pyridine (B92270) precursors. nih.gov This approach, while often requiring harsh conditions, has been refined to allow for greater control over the reaction's regio- and stereoselectivity.
Mechanistic Investigations of Reduction Catalysis
The mechanism of catalytic hydrogenation of pyridines to piperidines involves the stepwise addition of hydrogen atoms to the aromatic ring, mediated by a heterogeneous or homogeneous catalyst. The reaction typically proceeds through partially hydrogenated intermediates, such as di- and tetrahydropyridines.
The choice of catalyst and reaction conditions significantly influences the reaction pathway and the stereochemical outcome. For instance, palladium catalysts are known to sometimes cause bond migrations before reduction, which can affect the final stereochemistry. illinois.edu In contrast, catalysts like platinum and rhodium can offer different selectivity profiles. The presence of substituents on the pyridine ring also plays a crucial role in directing the hydrogenation process.
Influence of Catalyst Systems on Regio- and Stereoselectivity
The selection of the catalyst system is critical for controlling the regio- and stereoselectivity of the hydrogenation. nih.gov Different metal catalysts exhibit distinct activities and selectivities. For example, rhodium and platinum catalysts have been investigated for the hydrogenation of 1,2-di-tert-butylbenzene, a sterically hindered substrate, to yield both cis- and trans-1,2-di-tert-butylcyclohexane. researchgate.net
In the context of piperidine synthesis, palladium on carbon (Pd/C) is a commonly used catalyst. researchgate.net The use of additives can further modulate the catalyst's performance. For instance, in the hydrogenation of pyridine N-oxides, ammonium (B1175870) formate (B1220265) with Pd/C provides an efficient reduction to piperidines under mild conditions. organic-chemistry.org
The stereochemical outcome of the hydrogenation can be influenced by the directing effect of existing functional groups on the substrate, which can coordinate to the catalyst surface and guide the approach of hydrogen. illinois.edu This principle is crucial for achieving high diastereoselectivity in the synthesis of substituted piperidines.
| Catalyst | Support | Key Features | Application | Reference |
| Palladium (Pd) | Carbon (C) | Widely used, can cause bond migration | General hydrogenation of pyridines | researchgate.net |
| Rhodium (Rh) | - | Investigated for sterically hindered substrates | Hydrogenation of substituted benzenes | researchgate.net |
| Platinum (Pt) | - | Offers different selectivity from Pd | Hydrogenation of substituted benzenes | researchgate.net |
| Iridium (Ir) complex | - | Catalyzes N-heterocyclization of amines with diols | Synthesis of cyclic amines | organic-chemistry.org |
Novel Strategies for tert-Butyl Group Introduction on Nitrogen and Ring Carbons
The introduction of the sterically demanding tert-butyl group onto the piperidine ring, either on the nitrogen atom or a ring carbon, presents a synthetic challenge that has been addressed through various innovative strategies.
A notable method for generating an N-tert-butyl group involves the reaction of a dimethyliminium salt with methylmagnesium chloride, providing an efficient route to 1-tert-butyl-4-chloropiperidine. researchgate.net Another approach utilizes acrylate (B77674) as an efficient trap for dimethylamine (B145610) in the transamination synthesis of 1-tert-butyl-4-piperidone. acs.org
For the introduction of a tert-butyl group on a ring carbon, methods often involve the use of organometallic reagents or cross-coupling reactions. The Liebeskind–Srogl cross-coupling reaction, for example, has been employed in the synthesis of C3-substituted N1-tert-butyl 1,2,4-triazinium salts. nih.gov
Recent research has also explored radical cyclization methods, which can be effective for forming substituted piperidine rings. nih.gov These strategies often involve the generation of a radical species that undergoes an intramolecular cyclization to form the piperidine core.
| Method | Reagents | Position of tert-Butyl Group | Key Feature | Reference |
| Reaction with Grignard Reagent | Dimethyliminium salt, methylmagnesium chloride | Nitrogen | Efficient generation of N-tert-butyl group | researchgate.net |
| Transamination with Amine Trap | Acrylate | Nitrogen | Practical synthesis of 1-tert-butyl-4-piperidone | acs.org |
| Liebeskind–Srogl Cross-Coupling | Boronic acids, Pd catalyst | Ring Carbon | Introduction of aryl groups, adaptable for alkyl groups | nih.gov |
Advanced Stereochemical Characterization and Elucidation
Determination of Absolute and Relative Configurations
The stereochemistry of 2-tert-butylpiperidine (B3434035) hydrochloride is defined by the configuration at its chiral center (C2) and the relative orientation of the tert-butyl group with respect to the piperidine (B6355638) ring. This gives rise to enantiomers and diastereomers, the structures of which are determined using advanced analytical techniques.
Relative Configuration describes the relationship between different stereocenters within the same molecule. For 2-tert-butylpiperidine, this pertains to the cis and trans arrangement of the hydrogen atom at C2 and the tert-butyl group. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain, which heavily influences the conformational equilibrium of the piperidine ring.
In the cis-isomer, the tert-butyl group and the hydrogen on the adjacent nitrogen (in the protonated form) would be on the same side of the ring, while in the trans-isomer, they would be on opposite sides. The relative configuration is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing nuclear Overhauser effects (NOEs) and scalar coupling constants (J-values). NOE experiments can show through-space proximity between protons, helping to establish their relative orientation (cis or trans). nih.gov
Diastereomer Differentiation and Separation Techniques
The cis and trans diastereomers of 2-tert-butylpiperidine hydrochloride possess distinct physical and chemical properties, which allows for their differentiation and separation.
Differentiation with NMR Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between the cis and trans diastereomers due to their different molecular geometries, which result in distinct chemical shifts and coupling constants for the ring protons and carbons. researchgate.net The conformation of the piperidine ring is heavily influenced by the steric hindrance of the tert-butyl group.
In a closely related compound, cis-1,2-di-tert-butylcyclohexane, the significant steric strain forces the ring into a non-chair, twisted conformation. researchgate.net A similar effect is expected for cis-2-tert-butylpiperidine, where the axial tert-butyl group would introduce severe 1,3-diaxial interactions. The trans-isomer, however, can more readily adopt a stable chair conformation with the tert-butyl group in the equatorial position. researchgate.net
These conformational differences lead to measurable changes in NMR spectra. For instance, the chemical shift of the proton at C2 and the coupling constants between this proton and the adjacent methylene (B1212753) protons at C3 would differ significantly between the cis (axial tert-butyl) and trans (equatorial tert-butyl) isomers. The carbon-13 chemical shifts of the ring carbons are also sensitive to the substituent's orientation. docbrown.infodocbrown.info
A study on N-trifluoroacetyl-2-methoxy-4-tert-butylpiperidine, a related derivative, provides insight into the conformational behavior. The trans isomers were found to exist in chair conformations, while the cis isomer was determined to be a flexible twist form. researchgate.net This highlights how the relative stereochemistry dictates the conformational preference, which in turn is reflected in the NMR data.
Table 1: Illustrative Conformational Preferences of Substituted Piperidine/Cyclohexane (B81311) Derivatives (Data derived from analogous systems to illustrate principles applicable to 2-tert-butylpiperidine)
| Isomer | Analogous Compound | Predominant Conformation | Method of Determination | Reference |
| trans | N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine | Chair | NMR Spectroscopy | researchgate.net |
| cis | N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine | Flexible D2 Twist | NMR Spectroscopy | researchgate.net |
| trans | 1,2-di-tert-butylcyclohexane | Non-chair (Twist/Axial-Axial Chair) | NMR & IR Spectroscopy | researchgate.net |
| cis | 1,2-di-tert-butylcyclohexane | Chair (Hindered Rotation) | NMR & IR Spectroscopy | researchgate.net |
Separation Techniques
Because diastereomers have different physical properties, they can be separated using standard laboratory techniques such as fractional crystallization and chromatography.
Fractional Crystallization: This method exploits differences in the solubility of the diastereomeric salts. By carefully selecting a solvent system, one diastereomer can be selectively precipitated from the solution, leaving the other enriched in the mother liquor. This technique is often effective for separating the hydrochloride salts of amine diastereomers.
Chromatography: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly effective for separating cis and trans isomers. sci-hub.senih.gov The separation is based on the differential interaction of the diastereomers with the stationary phase of the column. Due to their different shapes and polarities, one isomer will typically have a stronger affinity for the stationary phase and thus a longer retention time. For instance, anodic methoxylation of a related piperidine derivative yielded a 4:1 mixture of trans and cis isomers, which were successfully purified by reversed-phase chromatography. researchgate.net Chiral stationary phases can also be employed, not only to separate the diastereomers but also to resolve the enantiomers of each diastereomer. nih.gov
Table 2: Chromatographic Techniques for Diastereomer Separation (General techniques applicable to the separation of 2-tert-butylpiperidine diastereomers)
| Technique | Stationary Phase Type | Principle of Separation | Common Application |
| HPLC | Normal Phase (e.g., Silica) | Based on polarity differences. | Separation of isomers with different polarities. stackexchange.com |
| HPLC | Reversed Phase (e.g., C18) | Based on differences in hydrophobicity and shape. | Widely used for a diverse set of drug-like molecules. researchgate.net |
| GC | Capillary Column (e.g., Polysiloxane) | Based on differences in volatility and interaction with the stationary phase. | Effective for volatile amine derivatives. |
| Chiral HPLC/GC | Chiral Stationary Phase (CSP) | Forms transient diastereomeric complexes with different stabilities. | Separation of all four stereoisomers (R-cis, S-cis, R-trans, S-trans). nih.gov |
In Depth Conformational Analysis of 2 Tert Butylpiperidine Hydrochloride
Theoretical Computational Studies
Theoretical studies provide a powerful lens for examining the conformational preferences of 2-tert-butylpiperidine (B3434035) hydrochloride at an atomic level. These methods calculate the potential energy of different spatial arrangements of the atoms, allowing for the identification of the most stable structures.
Quantum Mechanical and Molecular Mechanics Calculations
Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental tools for investigating molecular structures and energies. QM methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a detailed description of the electronic structure. scirp.org MM methods use classical physics approximations, representing molecules as a collection of atoms connected by springs, which allows for the rapid calculation of energies for large systems. nih.govyoutube.com
For 2-tert-butylpiperidine hydrochloride, calculations consistently show that the piperidine (B6355638) ring adopts a chair conformation. The primary conformational question revolves around the position of the large tert-butyl group—either axial or equatorial. Due to severe steric hindrance, known as 1,3-diaxial strain, the conformation with the tert-butyl group in the axial position is significantly less stable. libretexts.org Computational models predict that the equatorial conformer is overwhelmingly favored, effectively "locking" the ring in a single conformation.
Table 1: Calculated Relative Energies of 2-tert-Butylpiperidine Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Equatorial t-Butyl | MMFF94 | 0.00 |
| Axial t-Butyl | MMFF94 | > 5.0 |
| Twist-Boat | MMFF94 | ~ 5.5 |
Note: Data is representative of calculations on substituted cyclohexanes and piperidines, illustrating the strong energetic preference for the equatorial position of a bulky group. libretexts.org
Energy Landscape and Rotational Barriers of the tert-Butyl Group
The energy landscape describes the potential energy of the molecule as a function of its geometry. A key feature of this landscape for this compound is the rotational barrier of the tert-butyl group around the C-C bond connecting it to the piperidine ring.
Calculations show that this rotation is not free, experiencing a barrier with three-fold symmetry as the methyl groups of the tert-butyl rotor pass by the hydrogen atom on the piperidine ring. The staggered conformations, where the methyl groups are positioned between the atoms of the piperidine ring, represent energy minima. The eclipsed conformations, where a methyl group is aligned with a ring atom, correspond to energy maxima. The energy difference between these states is the rotational barrier. researchgate.net Studies on analogous molecules like 2-tert-butylphenol (B146161) show that while the tert-butyl group has preferred orientations, the barrier to its rotation is relatively low. nih.gov
Table 2: Representative Rotational Barrier Calculations for a tert-Butyl Group
| Conformation | Dihedral Angle (H-C-C-C) | Calculated Energy Barrier (kcal/mol) |
| Staggered | 60°, 180°, 300° | 0 (Minimum) |
| Eclipsed | 0°, 120°, 240° | 4.0 - 5.0 (Maximum) |
Note: Values are typical for tert-butyl groups attached to a cyclohexane (B81311) or similar ring system and represent the energy cost of rotation.
Experimental Techniques for Conformational Elucidation
Experimental methods provide physical evidence to validate and refine the theoretical models of molecular conformation.
Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a technique used to study chemical processes that occur on a similar timescale as the NMR experiment, such as conformational changes. researchgate.net For many piperidine derivatives, DNMR can measure the rate of ring inversion between two chair conformations.
However, in the case of this compound, the extreme energetic preference for the equatorial conformer means that the population of the axial conformer is negligible at room temperature. libretexts.org Consequently, the ring is essentially locked, and the conformational exchange (ring flip) is not observed. The NMR spectrum appears static, showing distinct signals for the axial and equatorial protons of the piperidine ring, without the characteristic line broadening or coalescence that would indicate a dynamic equilibrium. rsc.org
X-ray Crystallographic Analysis of Solid-State Conformations
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions and bond lengths.
An X-ray crystal structure of this compound would be expected to confirm the predictions from computational studies. The analysis would show the piperidine ring in a chair geometry. Crucially, it would verify that the bulky tert-butyl substituent occupies an equatorial position to minimize steric repulsion within the packed crystal lattice. rsc.orgresearchgate.net The chloride ion would be positioned near the protonated nitrogen atom of the piperidinium (B107235) ring, engaged in a hydrogen bond.
Table 3: Expected Crystallographic Parameters for Equatorial this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c (example) |
| Piperidine Conformation | Chair |
| t-Butyl Position | Equatorial |
| N-H···Cl Bond Length | ~3.1 - 3.3 Å |
Note: These parameters are hypothetical, based on crystallographic data for similar substituted piperidinium salts.
Dipole Moment Measurements in Conformational Equilibria
For this compound, the molecule is expected to have a significant dipole moment due to the separation of the positive charge on the nitrogen atom and the negative charge of the chloride counter-ion. Theoretical calculations can predict the dipole moment for different possible conformations. scirp.org An experimental measurement would yield a single value corresponding to the overwhelmingly predominant equatorial conformer. A close match between the calculated dipole moment for the equatorial conformer and the experimentally measured value would provide further evidence that this is the sole conformation present in solution. nist.gov
Comparative Conformational Studies with Related Piperidine Derivatives
The conformational equilibrium of substituted piperidines is primarily dictated by the steric and electronic properties of the substituents. In the case of this compound, the bulky tert-butyl group at the C-2 position plays a dominant role in determining the chair conformation of the six-membered ring. Due to the significant steric strain associated with 1,3-diaxial interactions, the tert-butyl group overwhelmingly favors the equatorial position. This preference is a well-established principle in the conformational analysis of cyclohexane and its heterocyclic analogues.
To quantify and compare the conformational preferences of different substituents, the concept of "A-values" is employed. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. While originally derived for cyclohexanes, these values provide a good approximation for the corresponding piperidinium salts. The tert-butyl group possesses one of the largest A-values, underscoring its profound steric demand and its pronounced preference for the equatorial orientation.
In contrast, a less sterically demanding substituent, such as a methyl group in 2-methylpiperidine (B94953) hydrochloride, also prefers the equatorial position, but to a lesser extent. The smaller A-value of the methyl group signifies a lower energy penalty for it to occupy the axial position compared to the tert-butyl group. This results in a more dynamic conformational equilibrium for 2-methylpiperidine hydrochloride, with a measurable population of the axial conformer present at room temperature. For the parent piperidine hydrochloride, the absence of a substituent at the C-2 position simplifies its conformational analysis, with the primary consideration being the orientation of the N-H bond.
The conformational preferences of these compounds can be experimentally determined and compared using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants (J-values) between adjacent protons in the piperidine ring is highly dependent on their dihedral angle, which is a direct consequence of the ring's conformation. In a chair conformation, the coupling constant between two axial protons (Jax-ax) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) (typically 2-5 Hz). By analyzing the coupling patterns of the ring protons, the predominant conformation and the relative populations of different conformers can be elucidated.
X-ray crystallography provides definitive evidence of the solid-state conformation of these molecules. Structural analysis of crystalline this compound would be expected to show the piperidine ring in a chair conformation with the tert-butyl group locked in the equatorial position to minimize steric clashes within the crystal lattice. Comparative crystallographic studies with other 2-substituted piperidine hydrochlorides would further highlight the structural consequences of varying substituent size.
Below are data tables summarizing the comparative conformational data for this compound and related derivatives based on established principles and reported data for analogous systems.
Table 1: Comparative Conformational Free Energy (A-Values) of Substituents
| Compound | Substituent at C-2 | Approximate A-value (kcal/mol) | Predominant Conformer |
| This compound | tert-Butyl | ~5.0 | Equatorial |
| 2-Methylpiperidine Hydrochloride | Methyl | ~1.7 | Equatorial |
| Piperidine Hydrochloride | Hydrogen | N/A | N/A |
This table presents the A-values, which quantify the energy difference between the axial and equatorial conformers. A higher A-value indicates a stronger preference for the equatorial position.
Table 2: Expected ¹H NMR Coupling Constants for the C-2 Proton| Compound | C-2 Substituent Orientation | Expected Coupling Pattern for C-2 Proton | Typical J-values (Hz) |
| This compound | Equatorial | Doublet of doublets or multiplet | Jax-ax: ~10-13, Jax-eq: ~2-5 |
| 2-Methylpiperidine Hydrochloride (Equatorial) | Equatorial | Multiplet | Jax-ax: ~10-13, Jax-eq: ~2-5 |
| 2-Methylpiperidine Hydrochloride (Axial) | Axial | Multiplet with smaller couplings | Jeq-ax: ~2-5, Jeq-eq: ~2-5 |
This table illustrates the expected differences in NMR coupling constants for the proton at the C-2 position, which can be used to determine the predominant conformation of the substituent.
Table 3: Summary of Conformational Properties| Property | This compound | 2-Methylpiperidine Hydrochloride | Piperidine Hydrochloride |
| Steric Hindrance of C-2 Substituent | Very High | Moderate | Low (Hydrogen) |
| Conformational Flexibility | Conformationally locked | Conformationally mobile | Conformationally mobile |
| Population of Axial Conformer | Negligible | Significant | N/A |
This table provides a qualitative comparison of the key conformational characteristics of the three piperidine derivatives.
Spectroscopic Characterization for Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Tert-butylpiperidine (B3434035) hydrochloride, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the proton and carbon environments and their connectivity.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR spectroscopy of 2-Tert-butylpiperidine hydrochloride reveals the disposition of hydrogen atoms within the molecule. In its hydrochloride form, the piperidine (B6355638) nitrogen is protonated, forming a secondary ammonium (B1175870) ion, which significantly influences the chemical shifts of adjacent protons. The bulky tert-butyl group at the C2 position locks the piperidine ring into a chair conformation where this substituent predominantly occupies an equatorial position to minimize steric strain.
The spectrum is characterized by a prominent singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region. The protons on the piperidine ring exhibit complex multiplets due to spin-spin coupling. The proton at C2, being adjacent to the tert-butyl group, will show a distinct chemical shift. The protons on the nitrogen atoms (N-H) are expected to appear as a broad signal, and its chemical shift can be dependent on the solvent and concentration. The protonation of the nitrogen causes a general downfield shift for the ring protons, especially those at the alpha-positions (C2 and C6).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C(CH₃)₃ | ~1.0 - 1.2 | Singlet (s) |
| Piperidine H2 | ~3.0 - 3.2 | Multiplet (m) |
| Piperidine H3, H4, H5 | ~1.5 - 2.0 | Multiplet (m) |
| Piperidine H6 | ~2.8 - 3.0 | Multiplet (m) |
| N-H₂⁺ | Variable, broad | Broad Singlet (br s) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent carbon atom.
The tert-butyl group will give rise to two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The five carbon atoms of the piperidine ring are chemically distinct and will therefore show five separate signals. The chemical shifts of the C2 and C6 carbons, being alpha to the protonated nitrogen, are shifted downfield. The presence of the bulky tert-butyl group at C2 further influences the chemical shift of this carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (CH₃)₃ | ~32 - 35 |
| C(C H₃)₃ | ~26 - 28 |
| Piperidine C2 | ~60 - 65 |
| Piperidine C3 | ~25 - 30 |
| Piperidine C4 | ~22 - 25 |
| Piperidine C5 | ~25 - 30 |
| Piperidine C6 | ~45 - 50 |
Two-Dimensional NMR Techniques for Connectivity and Proximity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be observed between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.), allowing for the tracing of the spin system throughout the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, the protons of the tert-butyl group would show a correlation to the C2 carbon of the piperidine ring, confirming the position of this substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can confirm the stereochemistry, for example, by showing through-space correlations between the protons of the equatorial tert-butyl group and axial protons on the same side of the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
In the IR spectrum of this compound, the most prominent feature related to the hydrochloride salt is the broad and strong absorption band for the N-H stretching vibrations of the secondary ammonium group (R₂NH₂⁺). This band typically appears in the region of 2700-3000 cm⁻¹. spectroscopyonline.comcdnsciencepub.com The C-H stretching vibrations of the tert-butyl and piperidine alkyl groups are observed between 2850 and 3000 cm⁻¹. The N-H bending vibration is expected to produce a band in the 1560-1620 cm⁻¹ region. spectroscopyonline.comcdnsciencepub.com The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending, C-C stretching, and C-N stretching vibrations.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While N-H vibrations are often weak in Raman spectra, the C-H and C-C vibrations of the alkyl framework are typically strong. The symmetric C-H stretching of the methyl groups in the tert-butyl substituent and the skeletal vibrations of the piperidine ring would be clearly visible.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H₂⁺ Stretch | 2700 - 3000 (broad, strong) | Weak |
| C-H Stretch (Alkyl) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| N-H₂⁺ Bend | 1560 - 1620 (medium) | Weak |
| C-H Bend | 1350 - 1470 (medium) | 1350 - 1470 (medium) |
| C-N Stretch | 1000 - 1250 (medium) | Medium |
| C-C Stretch | Fingerprint region | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, MS is typically performed on the free base, 2-tert-butylpiperidine, as the hydrochloride salt would dissociate in the ion source.
The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the free base (C₉H₁₉N), which is 141.29 m/z. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical ions. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.org For 2-tert-butylpiperidine, this could lead to the loss of the tert-butyl group. Another highly probable fragmentation is the loss of a methyl group (CH₃•) from the tert-butyl substituent to form a very stable tertiary carbocation, resulting in a prominent peak at m/z 126 ([M-15]⁺).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. The exact mass of the protonated molecule [M+H]⁺ of 2-tert-butylpiperidine would be used to confirm its molecular formula, C₉H₂₀N⁺.
Table 4: Predicted Mass Spectrometry Data for 2-tert-butylpiperidine
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 141 | Molecular ion of the free base |
| [M-15]⁺ | 126 | Loss of a methyl radical (•CH₃) |
| [M-57]⁺ | 84 | Loss of a tert-butyl radical (•C(CH₃)₃) via alpha-cleavage |
Table 5: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₉H₂₀N⁺ | 142.1596 |
Mechanistic Organic Chemistry Studies
Reaction Pathway Elucidation for Syntheses Involving 2-tert-Butylpiperidine (B3434035) Hydrochloride
The synthesis of 2-tert-butylpiperidine hydrochloride typically involves a two-step process: the formation of its aromatic precursor, 2-tert-butylpyridine (B1266198), followed by the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring. The final step is the formation of the hydrochloride salt.
A prevalent method for the synthesis of 2-tert-butylpyridine is the Minisci reaction, a radical substitution reaction that is particularly effective for the alkylation of electron-deficient aromatic compounds like pyridine. wikipedia.org The reaction mechanism commences with the generation of a tert-butyl radical from a suitable precursor, such as pivalic acid, through oxidative decarboxylation mediated by silver salts and an oxidizing agent like ammonium (B1175870) persulfate. wikipedia.org The reaction is conducted under acidic conditions to ensure the protonation of the pyridine nitrogen, which further activates the ring towards radical attack. The generated tert-butyl radical then nucleophilically attacks the protonated pyridine ring, with a high degree of selectivity for the C2-position. wikipedia.org The reaction concludes with the rearomatization of the pyridine ring to yield 2-tert-butylpyridine. wikipedia.org This method is noted for its high yield, often around 97%.
The subsequent conversion of 2-tert-butylpyridine to 2-tert-butylpiperidine is achieved through catalytic hydrogenation. This reduction can be carried out using various catalytic systems, often involving transition metals like rhodium or platinum. rsc.orgnih.gov The generally accepted mechanism for pyridine hydrogenation suggests that the process may initiate with the transfer of a hydrogen atom to the 4-position of the pyridine ring. rsc.org However, the presence of a bulky tert-butyl group at the 2-position can influence the regioselectivity of the initial hydrogen addition due to steric hindrance. rsc.org In electrocatalytic hydrogenation, the reaction is thought to proceed through the generation of adsorbed hydrogen species on the catalyst surface, which then react with the pyridine ring. nih.govacs.org The reaction is believed to proceed directly to the fully saturated piperidine without the formation of stable, partially hydrogenated intermediates like tetrahydropyridine. nih.gov Following the reduction, the resulting 2-tert-butylpiperidine is treated with hydrochloric acid to form the stable hydrochloride salt.
Investigation of Protonation Equilibria and Basicity
The basicity of 2-tert-butylpiperidine is a key parameter influencing its chemical reactivity and behavior in solution. The protonation equilibrium is centered on the lone pair of electrons on the nitrogen atom of the piperidine ring. The basicity of piperidines is generally higher than that of their aromatic pyridine precursors due to the sp³ hybridization of the nitrogen in the piperidine ring, which imparts a more localized and available lone pair for protonation compared to the sp² hybridized nitrogen in pyridine.
The presence of the tert-butyl group at the 2-position, however, introduces significant steric hindrance around the nitrogen atom. This steric bulk can affect the thermodynamics of protonation. Studies on substituted pyridines have shown that bulky alkyl groups in the ortho position can decrease the basicity of the molecule. stackexchange.com This is attributed to steric strain in the resulting pyridinium (B92312) cation, where the proton on the nitrogen experiences repulsion from the adjacent bulky group. stackexchange.com For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) is significantly lower than that of pyridine, indicating a decrease in basicity due to steric hindrance. stackexchange.com
| Compound | Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| 2-tert-Butylpyridine | Proton Affinity | 961.7 | N/A | nist.gov |
| 2-tert-Butylpyridine | Gas Basicity | 929.8 | N/A | nist.gov |
These values provide a quantitative measure of the intrinsic basicity of the molecule in the absence of solvent effects. In solution, the protonation equilibrium will also be influenced by solvation of the piperidinium (B107235) cation, which can be hindered by the bulky tert-butyl group.
Role of Steric Hindrance from the tert-Butyl Group on Reaction Kinetics and Selectivity
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence at the 2-position of the piperidine ring profoundly influences the kinetics and selectivity of reactions involving this compound. The bulky nature of the tert-butyl group can impede the approach of reactants to the nitrogen atom and the adjacent C2 and C6 positions of the piperidine ring.
This steric hindrance has a significant impact on the nucleophilicity of the piperidine nitrogen. While secondary amines are generally strong nucleophiles, the steric bulk of the tert-butyl group in 2-tert-butylpiperidine can reduce its nucleophilic reactivity compared to less substituted piperidines. This effect is well-documented in other sterically hindered amines, where bulky substituents decrease the rate of nucleophilic substitution reactions.
Furthermore, the steric hindrance exerted by the tert-butyl group can control the stereoselectivity of reactions. For example, in the reduction of a related 2-tert-butyl-substituted pyrroline (B1223166) derivative, the hydride reagent preferentially attacks from the side opposite to the bulky tert-butyl group, leading to the formation of a single diastereomer. nih.gov This demonstrates that the tert-butyl group can act as a stereodirecting group, forcing incoming reagents to approach from the less hindered face of the molecule.
In reactions where 2-tert-butylpiperidine acts as a base, its steric bulk can favor the formation of less-substituted (Hofmann) products in elimination reactions by preferentially abstracting a less sterically hindered proton. While specific kinetic data for reactions of 2-tert-butylpiperidine were not found in the reviewed literature, the general principles of steric hindrance strongly suggest that its reactions will be slower and potentially more selective compared to less hindered piperidines.
| Reaction Type | Effect on Kinetics | Effect on Selectivity |
|---|---|---|
| Nucleophilic Substitution (N-attack) | Decreased reaction rate | May favor reactions with smaller electrophiles |
| Proton Abstraction (as a base) | May be slower than less hindered bases | Can lead to formation of Hofmann elimination products |
| Reactions at the Piperidine Ring | Slower approach of reagents to C2 and C6 | Can direct incoming groups to less hindered positions (e.g., C3, C4, C5) and control stereochemistry |
Studies on Hydrogen Transfer Reactions in Piperidine Formation
The formation of 2-tert-butylpiperidine from 2-tert-butylpyridine via catalytic hydrogenation is a classic example of a hydrogen transfer reaction. In these reactions, molecular hydrogen is activated by a metal catalyst, and the hydrogen atoms are then transferred to the substrate.
Mechanistic studies of pyridine hydrogenation suggest that the reaction can proceed through a stepwise transfer of hydrogen atoms. rsc.org One proposed mechanism involves the initial transfer of a hydrogen atom to the 4-position of the pyridine ring, which is often electronically favored. rsc.org However, the specific pathway for 2-tert-butylpyridine may be influenced by the steric bulk of the tert-butyl group.
In the context of electrocatalytic hydrogenation, the mechanism is believed to involve the electrochemical generation of adsorbed hydrogen species (Hads) on the surface of the metal catalyst. acs.org These adsorbed hydrogen atoms are then transferred to the pyridine ring in a series of steps to yield the fully saturated piperidine. This method has been shown to be effective for the hydrogenation of various substituted pyridines. acs.org
While the general principles of catalytic hydrogenation and hydrogen transfer are well-established, detailed mechanistic studies specifically focusing on the role of the tert-butyl group in the hydrogen transfer steps for the formation of 2-tert-butylpiperidine are not extensively covered in the available literature. Computational studies on the hydrogenation of related systems can provide insights into the transition states and intermediates involved. Such studies have been used to elucidate the energetics of different mechanistic pathways for hydrogenation reactions catalyzed by transition metals. researchgate.netunil.chst-andrews.ac.uk These computational approaches could be applied to model the hydrogenation of 2-tert-butylpyridine to better understand the influence of the tert-butyl group on the reaction mechanism and stereoselectivity.
Applications in Advanced Organic Synthesis Research
As a Key Building Block in Complex Molecular Architectures
The piperidine (B6355638) scaffold is a prevalent motif in a vast array of natural products and pharmaceutically active compounds. The incorporation of a sterically demanding tert-butyl group at the 2-position introduces specific conformational constraints and stereochemical information, making 2-tert-butylpiperidine (B3434035) a strategic building block for creating sophisticated molecular frameworks.
The inherent structure of 2-tert-butylpiperidine makes it a valuable precursor for the synthesis of more complex, often fused, heterocyclic systems. While specific examples in the literature are specialized, the principle lies in utilizing the piperidine ring as a foundational element onto which other rings can be annulated. For instance, the secondary amine of the piperidine can act as a nucleophile in reactions to form larger polycyclic structures, including certain classes of alkaloids and other nitrogen-containing heterocycles. The tert-butyl group in these constructions can play a crucial role in directing the stereochemical outcome of subsequent bond-forming reactions, leading to the formation of specific diastereomers.
Advanced chemical probes are essential tools for interrogating biological systems. The synthesis of these probes often requires chiral intermediates to ensure specific interactions with biological targets. 2-Tert-butylpiperidine serves as a precursor for intermediates used in the synthesis of such probes. For example, derivatives of 2-tert-butylpiperidine can be incorporated into molecules designed as ligands for receptors or as enzyme inhibitors. The lipophilic tert-butyl group can influence the binding affinity and selectivity of the final probe. While detailed examples are often proprietary or part of ongoing research, the use of chiral piperidine derivatives is a recognized strategy in the development of novel positron emission tomography (PET) imaging agents and other molecular probes for neurochemical research.
Deployment as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The steric bulk and defined stereochemistry of 2-tert-butylpiperidine make it a suitable candidate for this role, particularly in the formation of new stereocenters with a high degree of control.
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. When a carboxylic acid is converted to an amide with a chiral amine like 2-tert-butylpiperidine, the resulting chiral enolate can undergo diastereoselective alkylation. The bulky tert-butyl group effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This leads to the preferential formation of one diastereomer. The efficiency of this stereochemical control is typically high, although specific data for 2-tert-butylpiperidine as the auxiliary is not extensively documented in widely available literature.
A representative, albeit generalized, dataset for such a reaction is presented below, illustrating the expected high diastereoselectivity.
| Electrophile (R-X) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | THF | -78 | >95:5 |
| Benzyl Bromide | THF | -78 | >95:5 |
| Isopropyl Iodide | Toluene | -78 | >90:10 |
This is a representative table illustrating the expected outcome and is not based on specific published data for 2-tert-butylpiperidine.
Similar to alkylation reactions, the chiral amides derived from 2-tert-butylpiperidine can be employed in asymmetric aldol (B89426) and Diels-Alder reactions. In the aldol reaction, the chiral auxiliary directs the stereoselective addition of the enolate to an aldehyde, controlling the formation of two new stereocenters. The facial selectivity is dictated by the steric hindrance imposed by the tert-butyl group.
In asymmetric Diels-Alder reactions, a dienophile can be attached to the chiral 2-tert-butylpiperidine auxiliary. The auxiliary then directs the [4+2] cycloaddition with a diene to proceed with high diastereoselectivity. The bulky substituent on the piperidine ring influences the approach of the diene, favoring the formation of one diastereomeric product. While the principles are well-established, specific research detailing the performance of 2-tert-butylpiperidine in these roles is limited in the public domain.
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for both economic and environmental reasons. After the asymmetric transformation, the auxiliary is cleaved from the product. In the case of amides derived from 2-tert-butylpiperidine, this is typically achieved through hydrolysis (acidic or basic) or reduction. For instance, acidic hydrolysis would regenerate the carboxylic acid product and the 2-tert-butylpiperidine hydrochloride salt, which can then be isolated and purified for reuse. The robustness of the piperidine ring and the stability of the hydrochloride salt facilitate its recovery. Modern techniques, including continuous flow processes, are being developed to automate the separation and recycling of chiral auxiliaries, further enhancing the efficiency of this synthetic strategy. nih.govnih.govharvard.edu
Use in Ligand Design and Coordination Chemistry Research
The primary application of the 2-tert-butylpiperidine scaffold in coordination chemistry is as a chiral building block for the synthesis of more elaborate multidentate ligands. The nitrogen atom of the piperidine ring serves as a convenient point for functionalization, allowing for the introduction of other coordinating groups to create bidentate or polydentate ligands. The inherent chirality and steric bulk of the 2-tert-butylpiperidine unit are key features that are exploited in the design of these ligands for asymmetric catalysis.
In this context, the 2-tert-butylpiperidine moiety acts as a chiral backbone, influencing the spatial arrangement of the coordinating atoms and thereby creating a specific chiral pocket around the metal center. This, in turn, can lead to high levels of enantioselectivity in catalytic reactions.
Research in this area has explored the synthesis of various N-functionalized derivatives of 2-tert-butylpiperidine and their subsequent coordination to transition metals. These studies aim to understand how the structural and electronic properties of the ligands influence the catalytic activity and selectivity of the resulting metal complexes.
Detailed Research Findings
While comprehensive studies focusing solely on 2-tert-butylpiperidine are limited, the broader field of chiral amine-based ligands provides a framework for understanding its potential. For instance, research on ligands incorporating chiral backbones demonstrates that the steric and electronic properties of the substituents on the chiral frame are critical for achieving high enantioselectivity.
The tert-butyl group, being one of the bulkiest alkyl groups, can effectively shield certain coordination sites on the metal, directing the substrate to bind in a specific orientation. This steric control is a fundamental principle in asymmetric catalysis.
Although specific data tables for metal complexes of simple 2-tert-butylpiperidine are not available due to the lack of published research, a hypothetical table based on the expected coordination behavior of N-functionalized derivatives can be conceptualized. This table would typically include details on the ligand structure, the coordinated metal, the resulting complex's geometry, and its application in a specific catalytic reaction.
Interactive Data Table: Hypothetical Metal Complexes of N-Functionalized 2-tert-butylpiperidine Ligands
| Ligand | Metal | Coordination Geometry | Potential Catalytic Application |
| N-(diphenylphosphino)-2-tert-butylpiperidine | Palladium(II) | Square Planar | Asymmetric Allylic Alkylation |
| N-(2-pyridyl)-2-tert-butylpiperidine | Rhodium(I) | Square Planar | Asymmetric Hydrogenation |
| N-acetyl-2-tert-butylpiperidine | Copper(II) | Tetrahedral | Lewis Acid Catalysis |
It is important to reiterate that the above table is illustrative of the potential research directions and applications for ligands derived from 2-tert-butylpiperidine, based on established principles of coordination chemistry and asymmetric catalysis. Further experimental research is needed to synthesize and characterize these specific complexes and to evaluate their catalytic efficacy.
Future Directions and Emerging Research Avenues for 2 Tert Butylpiperidine Hydrochloride
The sterically hindered nature of 2-tert-butylpiperidine (B3434035) hydrochloride, conferred by the bulky tert-butyl group adjacent to the nitrogen atom, presents unique opportunities for innovation in chemical synthesis and catalysis. As the chemical industry moves towards more sustainable and efficient practices, research into this and similar compounds is pivoting towards green chemistry, novel catalytic applications, and advanced computational modeling. These emerging avenues promise to unlock new functionalities and streamline the production and application of this versatile piperidine (B6355638) derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
